molecular formula C17H16FN3O2S2 B2601095 4-fluoro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 869069-75-0

4-fluoro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2601095
CAS No.: 869069-75-0
M. Wt: 377.45
InChI Key: GLIAINZNHDJWSE-UHFFFAOYSA-N
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Description

4-Fluoro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed around the biologically privileged thiazole scaffold . This molecule integrates a benzene sulfonamide group, a motif frequently investigated for its inhibitory potential against various enzymes . The specific structural architecture, featuring a 4-fluoro substituent on the benzene ring and a pyridin-3-yl group on the thiazole ring, suggests potential for high-affinity target binding and optimized pharmacokinetic properties. The primary research value of this compound lies in its potential as a kinase inhibitor . Compounds with similar structural features, particularly those containing benzene sulfonamide and aminothiazole moieties, have demonstrated potent activity in inhibiting key signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) pathway . This pathway is a critical regulator of cell division, survival, and differentiation, and its dysregulation is a hallmark of numerous cancers. Therefore, this compound is a valuable chemical probe for studying oncogenic signaling and exploring new therapeutic strategies in oncology . Beyond oncology, the 2-aminothiazole sulfonamide core is a versatile structure with documented inhibitory effects against enzymes like urease and α-glucosidase . This indicates broad utility in biochemical research, ranging from antimicrobial studies to metabolic disorder investigations. The compound's design aligns with modern drug discovery principles, likely exhibiting favorable in silico predictions for properties such as gastrointestinal absorption and metabolic stability, making it a promising candidate for further hit-to-lead optimization .

Properties

IUPAC Name

4-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S2/c1-12-16(24-17(21-12)13-3-2-9-19-11-13)8-10-20-25(22,23)15-6-4-14(18)5-7-15/h2-7,9,11,20H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIAINZNHDJWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 4-methyl-2-(pyridin-3-yl)thiazole with appropriate reagents under controlled conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the thiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final coupling: The intermediate product is then coupled with an ethylamine derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and pyridine rings exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have shown promising results in inhibiting various cancer cell lines, including breast and prostate cancer. The mechanism often involves the modulation of cell signaling pathways critical for tumor growth and survival .

Case Study:
A study evaluated the efficacy of thiazole derivatives against human cancer cell lines (MCF-7 and PC3). The results demonstrated that modifications in the thiazole structure could enhance antiproliferative activity, with some derivatives exhibiting IC50 values lower than standard chemotherapeutics .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity, particularly against resistant bacterial strains. Thiazole derivatives have been documented to possess broad-spectrum antibacterial effects, making them suitable candidates for further development as antimicrobial agents .

Case Study:
In a comparative study, several thiazole-containing compounds were tested against Staphylococcus aureus and E. coli. The findings revealed that certain modifications led to enhanced antibacterial potency compared to traditional antibiotics .

Toxicological Profile

While the therapeutic potential is significant, understanding the toxicological profile is essential for clinical application. Preliminary studies suggest that modifications in the chemical structure can lead to varying degrees of cytotoxicity; thus, careful evaluation through in vitro and in vivo models is necessary to ascertain safety profiles .

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole and pyridine rings can interact with various receptors and proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound shares structural similarities with sulfonamide derivatives reported in screening libraries and synthetic studies. Key analogs include:

Table 1: Comparison of Structural and Physicochemical Properties
Compound ID/Name Molecular Formula Molecular Weight Substituent on Benzene Ring logP* logD*
Target Compound C17H16FN3O2S2 (inferred) ~377.4 4-fluoro N/A N/A
G856-3084 C18H19N3O3S2 389.49 4-methoxy N/A N/A
G856-3088 C19H21N3O4S2 419.52 3,4-dimethoxy N/A N/A
G856-2861 (Benzamide analog) C19H19N3O2S 353.44 4-methoxy 2.86 2.31

Notes:

  • Substituent Effects : The target compound’s 4-fluoro group replaces the methoxy or dimethoxy substituents in analogs. Fluorine’s electronegativity and small size may enhance metabolic stability and alter electronic properties compared to methoxy groups .
  • logP/logD : The benzamide analog (G856-2861) exhibits a logP of 2.86, suggesting moderate lipophilicity. Sulfonamides like G856-3084 and G856-3088 are expected to have lower logP values due to the polar sulfonamide group, though experimental data are unavailable .

Biological Activity

4-fluoro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure features a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16FN3O2S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_3\text{O}_2\text{S}

This structure incorporates a fluorine atom, a sulfonamide group, and a thiazole moiety, which are pivotal in determining its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied across various domains, including:

  • Antimicrobial Activity :
    • Sulfonamides are traditionally known for their antibacterial properties. Studies have indicated that compounds with similar structures exhibit significant inhibition against various bacterial strains.
    • The thiazole component enhances the interaction with bacterial enzymes, potentially leading to effective antibacterial action.
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, compounds with similar thiazole structures have shown to increase annexin V-FITC positivity in MDA-MB-231 breast cancer cells, indicating a significant apoptotic effect .
    • The mechanism of action may involve the modulation of specific protein targets involved in cell cycle regulation and apoptosis.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may act as an inhibitor for carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. This inhibition can lead to reduced tumor growth and enhanced efficacy of other anticancer agents .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

Compound Biological Activity IC50 (nM) Notes
Compound 4eCA IX Inhibition10.93Significant selectivity over CA II .
Compound 4gInduced apoptosisN/AIncreased annexin V-FITC positivity by 22-fold .
Compound 4hAntibacterial activityN/AEffective against multiple bacterial strains .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-fluoro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF at 80–100°C .
  • Sulfonamide Coupling : Reacting the thiazole-ethyl intermediate with 4-fluorobenzenesulfonyl chloride in dichloromethane using triethylamine as a base at 0–25°C.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
    Key factors include controlling reaction pH, temperature, and stoichiometry to minimize byproducts like N-alkylated sulfonamides .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond lengths and angles, critical for verifying the thiazole-pyridine linkage and sulfonamide geometry (e.g., torsion angles < 10° deviation from planar) .
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridinyl protons), δ 2.5–3.0 ppm (ethyl-CH₂), and δ 1.2–1.5 ppm (thiazole-CH₃).
  • ¹³C NMR : Signals near 165 ppm (sulfonamide-SO₂) and 150–160 ppm (pyridine C-N).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (calculated vs. observed ± 2 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : In airtight, light-resistant containers under nitrogen at –20°C to prevent hydrolysis of the sulfonamide group.
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) due to potential irritancy (based on sulfonamide analogs ).
  • Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like free sulfonic acid .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s biological or catalytic activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., bacterial acetyltransferases) using fluorescence-based kinetic assays .
  • Molecular Docking : Employ software like AutoDock Vina to model interactions between the sulfonamide moiety and enzyme active sites (e.g., hydrogen bonding with Arg residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .

Q. How can contradictory data regarding the compound’s reactivity or bioactivity be resolved?

  • Methodological Answer :
  • Comparative Meta-Analysis : Aggregate datasets from multiple studies (e.g., IC₅₀ variations) and apply statistical tools (ANOVA, t-tests) to identify outliers .
  • Reproducibility Testing : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) while controlling variables like solvent polarity .
  • Computational Validation : Use density functional theory (DFT) to predict reaction pathways or metabolite formation, aligning with experimental observations .

Q. What computational strategies can predict the compound’s regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Reactivity Descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) for atoms in the thiazole and pyridine rings using Gaussian 16 .
  • Transition State Modeling : Identify energy barriers for potential reaction pathways (e.g., electrophilic substitution at thiazole C-5 vs. pyridine C-4) .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions for regioselective sulfonation or fluorination .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • In Vitro ADME :
  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification.
  • Permeability : Caco-2 cell monolayer assay to simulate intestinal absorption.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
  • Protein Binding : Equilibrium dialysis to measure fraction unbound in plasma .

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